molecular formula C7H4ClN3O2 B1266466 2-Amino-3-chloro-5-nitrobenzonitrile CAS No. 20352-84-5

2-Amino-3-chloro-5-nitrobenzonitrile

Cat. No.: B1266466
CAS No.: 20352-84-5
M. Wt: 197.58 g/mol
InChI Key: XVYNBLCPQVDRCH-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-nitrobenzonitrile: is an organic compound with the molecular formula C7H4ClN3O2 . It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and nitro functional groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-5-nitrobenzonitrile typically involves the nitration of 2-Amino-3-chlorobenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 2-Amino-3-chloro-5-nitrobenzonitrile can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Amino-3-chloro-5-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the development of new chemical entities .

Biology and Medicine: In biological research, this compound is used to study the effects of nitro and amino groups on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its structural properties contribute to the development of materials with specific characteristics .

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-nitrobenzonitrile involves its interaction with various molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitro and chloro groups can participate in electron-withdrawing interactions. These interactions influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

  • 2-Amino-5-nitrobenzonitrile
  • 2-Amino-3-bromo-5-nitrobenzonitrile
  • 2-Amino-4-chloro-6-nitrophenol
  • 2-Amino-5-chloro-3-nitropyridine

Comparison: 2-Amino-3-chloro-5-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the chloro group at the 3-position and the nitro group at the 5-position differentiates it from 2-Amino-5-nitrobenzonitrile, which has the nitro group at the 5-position .

Properties

IUPAC Name

2-amino-3-chloro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYNBLCPQVDRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066599
Record name Benzonitrile, 2-amino-3-chloro-5-nitro-
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Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20352-84-5
Record name 2-Amino-3-chloro-5-nitrobenzonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-amino-3-chloro-5-nitro-
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Record name Benzonitrile, 2-amino-3-chloro-5-nitro-
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Record name Benzonitrile, 2-amino-3-chloro-5-nitro-
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Record name 2-amino-3-chloro-5-nitrobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the most efficient method for synthesizing 2-Amino-3-chloro-5-nitrobenzonitrile according to the research?

A1: The research article "Synthesis of this compound" [] investigates the direct chlorination of 2-amino-5-nitrobenzonitrile as a synthetic route. While the specific catalysts and optimal conditions aren't detailed in the abstract, the research focuses on optimizing the reaction parameters (catalysts, temperature, time, solvent recycling) to enhance regioselectivity and yield. This suggests that direct chlorination, when properly optimized, is a viable and potentially efficient method for producing this compound.

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